![molecular formula C17H25N7 B2750795 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415534-92-6](/img/structure/B2750795.png)
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. Inhibition of BTK has been found to be useful in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of BTK, which is a crucial enzyme in the development and function of B-cells. BTK plays a role in the activation of the B-cell receptor signaling pathway, which leads to the proliferation and survival of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 have been studied in preclinical models. Inhibition of BTK by TAK-659 has been found to lead to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one limitation of using TAK-659 is that it may not accurately reflect the effects of genetic BTK inhibition, which can occur in patients with BTK mutations.
Future Directions
For research on TAK-659 include its clinical development as a therapeutic agent for the treatment of B-cell malignancies and other diseases. The potential use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. In addition, further studies are needed to better understand the mechanism of action of TAK-659 and its potential effects on other signaling pathways.
Synthesis Methods
The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves several steps. The first step is the reaction of 2,4,6-trimethylpyrimidine with piperazine in the presence of a base to form the intermediate compound 1-(2-piperazin-1-ylethyl)-2,4,6-trimethylpyrimidin-5-amine. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with 2-aminopyrimidine to form the target compound.
Scientific Research Applications
The scientific research on TAK-659 has focused on its potential applications in the treatment of various diseases. One of the main areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, TAK-659 has been found to be a potent and selective inhibitor of BTK, leading to the inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
properties
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-5-14-11-18-16(19-12-14)24-8-6-23(7-9-24)15-10-13(2)20-17(21-15)22(3)4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMXDDULALCKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

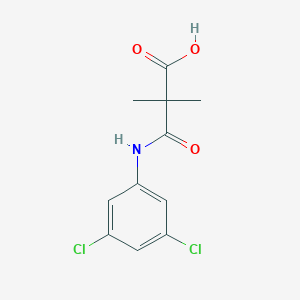

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
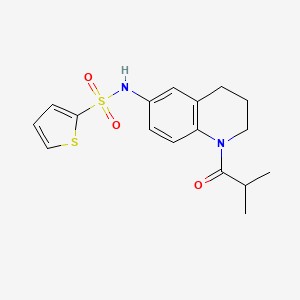
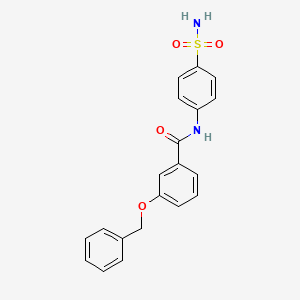
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)
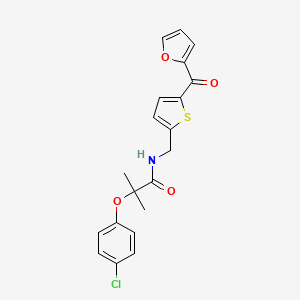
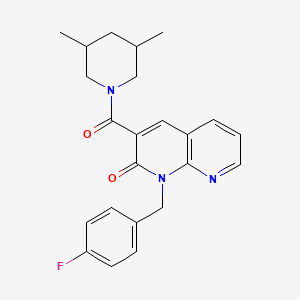
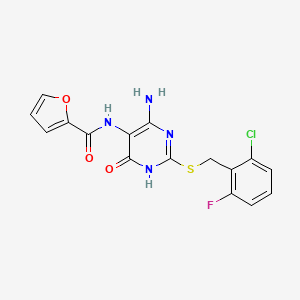
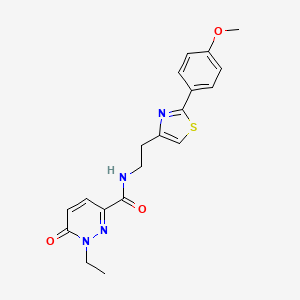
![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)
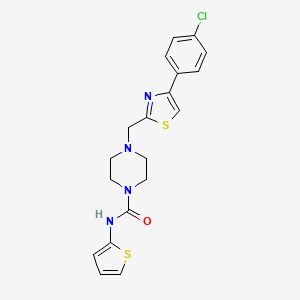
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)